N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
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Description
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C16H15F3N6O and its molecular weight is 364.332. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and survival, and their inhibition can lead to the suppression of tumor growth and angiogenesis .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets (such as c-met/vegfr-2 kinases) by binding to them, thereby inhibiting their activities . This interaction can lead to changes in cellular processes, such as cell growth and survival .
Biochemical Pathways
The inhibition of c-met/vegfr-2 kinases by similar compounds can affect multiple downstream signaling pathways involved in cell proliferation, survival, and angiogenesis .
Result of Action
Similar compounds have shown to inhibit the growth of various cancer cell lines, such as a549, mcf-7, and hela, in a dose-dependent manner . They have also been found to induce apoptosis in these cells .
Properties
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O/c17-16(18,19)10-5-3-7-25-12(22-24-14(10)25)8-20-15(26)13-9-4-1-2-6-11(9)21-23-13/h3,5,7H,1-2,4,6,8H2,(H,20,26)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLJIGRVAMSHLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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